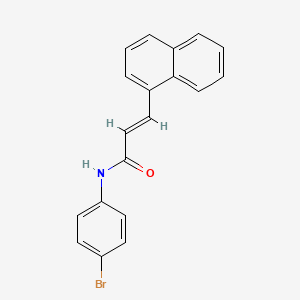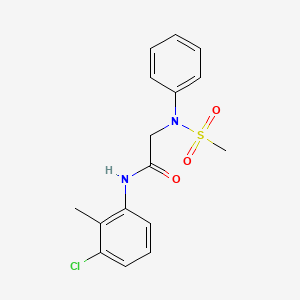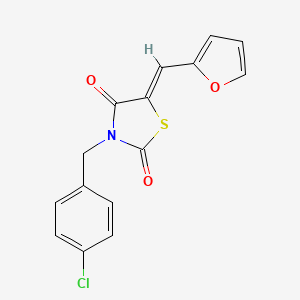
3-(4-chlorobenzyl)-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione
Vue d'ensemble
Description
3-(4-chlorobenzyl)-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione, also known as CBFT, is a compound belonging to the thiazolidinedione class of drugs. It has been the subject of extensive research in recent years due to its potential therapeutic applications in various diseases.
Mécanisme D'action
The exact mechanism of action of 3-(4-chlorobenzyl)-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione is not fully understood, but it is thought to act through multiple pathways. It has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating energy metabolism. 3-(4-chlorobenzyl)-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione has also been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
3-(4-chlorobenzyl)-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione has been found to have various biochemical and physiological effects in the body. It has been shown to reduce oxidative stress and inflammation, improve insulin sensitivity, and regulate energy metabolism. 3-(4-chlorobenzyl)-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione has also been found to have anti-tumor effects by inducing apoptosis and inhibiting tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-chlorobenzyl)-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments, including its high purity and yield, as well as its potential therapeutic applications in various diseases. However, there are some limitations to its use in lab experiments, including its solubility and stability issues, as well as its unknown toxicity profile.
Orientations Futures
There are several future directions for research on 3-(4-chlorobenzyl)-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione. One area of interest is its potential use as a therapeutic agent in cancer treatment, particularly in combination with other drugs. Another area of interest is its potential use in neurodegenerative disorders, such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 3-(4-chlorobenzyl)-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione and its potential toxicity profile.
Applications De Recherche Scientifique
3-(4-chlorobenzyl)-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione has been found to have a wide range of potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. It has shown promising results in preclinical studies as an anticancer agent by inducing apoptosis and inhibiting tumor growth. In diabetes, 3-(4-chlorobenzyl)-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione has been found to improve insulin sensitivity and glucose uptake in animal models. In neurodegenerative disorders, 3-(4-chlorobenzyl)-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propriétés
IUPAC Name |
(5Z)-3-[(4-chlorophenyl)methyl]-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO3S/c16-11-5-3-10(4-6-11)9-17-14(18)13(21-15(17)19)8-12-2-1-7-20-12/h1-8H,9H2/b13-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAFRSJVGJTALS-JYRVWZFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B3677287.png)
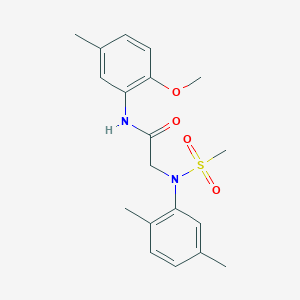
![3-chloro-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-4-ethoxybenzamide](/img/structure/B3677301.png)
![N-(2,4-dichlorobenzyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3677319.png)
![3-bromo-4-ethoxy-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B3677324.png)
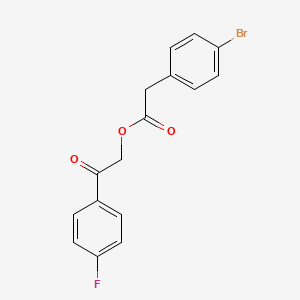
![N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B3677336.png)
![3-ethoxy-N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3677341.png)
![4-isopropoxy-N-{[(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3677347.png)
![N-{[(3-acetylphenyl)amino]carbonothioyl}-5-bromo-2-methoxybenzamide](/img/structure/B3677353.png)
![N~1~-(5-chloro-2-methylphenyl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3677357.png)
![N~1~-(5-chloro-2-methylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3677376.png)
